molecular formula C21H29NO2 B12483597 N-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-methylpropan-2-amine

N-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-methylpropan-2-amine

Cat. No.: B12483597
M. Wt: 327.5 g/mol
InChI Key: SXUDDBIMTFPNBU-UHFFFAOYSA-N
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Description

N-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-methylpropan-2-amine is an organic compound with a complex structure that includes ethoxy, methylbenzyl, and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-methylpropan-2-amine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 4-methylbenzyl bromide to form an intermediate, which is then reacted with 2-methylpropan-2-amine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-methylpropan-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-methylpropan-2-amine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}-N-(4-piperidinylmethyl)amine
  • N-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}-N-(3-pyridinylmethyl)amine
  • N-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethylaniline

Uniqueness

N-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-methylpropan-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of ethoxy, methylbenzyl, and benzyl groups sets it apart from similar compounds, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C21H29NO2

Molecular Weight

327.5 g/mol

IUPAC Name

N-[[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C21H29NO2/c1-6-23-20-13-18(14-22-21(3,4)5)11-12-19(20)24-15-17-9-7-16(2)8-10-17/h7-13,22H,6,14-15H2,1-5H3

InChI Key

SXUDDBIMTFPNBU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC(C)(C)C)OCC2=CC=C(C=C2)C

Origin of Product

United States

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